2-{1-[3-(t-Butyldimethylsilyloxy)propyl]indole-3-yl}acetonitrile
Description
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Properties
IUPAC Name |
2-[1-[3-[tert-butyl(dimethyl)silyl]oxypropyl]indol-3-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2OSi/c1-19(2,3)23(4,5)22-14-8-13-21-15-16(11-12-20)17-9-6-7-10-18(17)21/h6-7,9-10,15H,8,11,13-14H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBNCZCDQKQNOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCN1C=C(C2=CC=CC=C21)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{1-[3-(t-Butyldimethylsilyloxy)propyl]indole-3-yl}acetonitrile, with the CAS Number 1312995-87-1, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological activity, and relevant research findings.
- Molecular Formula : C19H28N2OSi
- Molecular Weight : 328.52 g/mol
- Purity : Typically ≥ 95% in commercial preparations
The compound features an indole structure, which is known for various biological activities, including neuroprotective effects and interaction with neurotransmitter systems.
Research indicates that compounds with indole structures can influence various biological pathways. Specifically, this compound may interact with serotonin and dopamine pathways, which are crucial in neurobiology and cancer biology.
Neuroprotective Effects
A study exploring the interaction of indole derivatives with neuroblastoma cells (SH-SY5Y) revealed that indole compounds can affect cell viability. When combined with neurotransmitter precursors, these compounds showed a significant reduction in cellular viability, suggesting a potential neuroprotective or cytotoxic role depending on the concentration and context of exposure .
Study on Indole-3-Acetonitrile
Indole-3-acetonitrile (IAN), a related compound, has been studied for its effects on cancer cell lines. The findings suggest that IAN may reduce cell viability in neuroblastoma cells by influencing serotonin and dopamine pathways. This indicates that similar compounds like this compound could exhibit comparable effects .
Cytotoxicity Assays
In assays measuring cytotoxicity against various cancer cell lines, compounds structurally related to this compound demonstrated promising results. The implications of these findings suggest potential applications in targeted cancer therapies.
Comparative Analysis of Related Compounds
| Compound Name | CAS Number | Biological Activity | Notes |
|---|---|---|---|
| Indole-3-Acetonitrile | N/A | Cytotoxic to SH-SY5Y | Affects serotonin and dopamine pathways |
| This compound | 1312995-87-1 | Potential neuroprotective | Structure suggests similar activity to IAN |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
